molecular formula C11H18ClNO B13528577 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride

1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride

Katalognummer: B13528577
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: RPONZGPBVOCKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, an isopropyl group, and a methanamine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(propan-2-yl)benzaldehyde. This intermediate is then subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The methanamine group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)phenylmethanamine.

    Reduction: Formation of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[4-Methoxyphenyl]methanaminehydrochloride
  • 1-[4-Methoxy-3-(propan-2-yl)phenyl]ethanaminehydrochloride
  • 1-[4-Methoxy-3-(propan-2-yl)phenyl]propanaminehydrochloride

Uniqueness

1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H18ClNO

Molekulargewicht

215.72 g/mol

IUPAC-Name

(4-methoxy-3-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)10-6-9(7-12)4-5-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H

InChI-Schlüssel

RPONZGPBVOCKMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)CN)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.